

# UNC1062 as a chemical probe for MERTK

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## Compound of Interest

Compound Name: *UNC1062*

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## UNC1062: A Chemical Probe for MERTK

A Technical Guide for Researchers and Drug Development Professionals

### Introduction

MERTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases. Under normal physiological conditions, MERTK is involved in processes such as efferocytosis (the clearance of apoptotic cells), platelet aggregation, and the regulation of immune responses. However, aberrant MERTK signaling has been implicated in the pathogenesis of numerous human cancers, including leukemia, non-small cell lung cancer, and glioblastoma.[1] Its role in promoting cancer cell survival, proliferation, and chemoresistance has established MERTK as a promising therapeutic target.

This technical guide provides an in-depth overview of **UNC1062**, a potent and selective small molecule inhibitor of MERTK. Developed as a chemical probe, **UNC1062** has been instrumental in elucidating the biological functions of MERTK and validating it as a drug target. This document will detail its biochemical and cellular activity, provide experimental protocols for its use, and discuss its properties as a chemical probe, including its limitations and the development of pharmacokinetically superior analogs for in vivo studies.

### Data Presentation

#### Table 1: Biochemical and Cellular Activity of UNC1062

Parameter	Value	Assay Type	Notes	Reference
MERTK IC50	1.1 nM	Biochemical Kinase Assay	In vitro kinase assay with purified MERTK.	<a href="#">[1]</a> <a href="#">[2]</a>
MERTK Ki	0.33 nM	Morrison Tight-Binding Inhibition	Indicates high-affinity binding to the MERTK kinase domain.	<a href="#">[1]</a>
Cellular MERTK Phosphorylation IC50	6.4 nM	Western Blot (697 cells)	Inhibition of MERTK autophosphorylation in a cellular context.	<a href="#">[1]</a>
Selectivity vs. Axl	78-fold	Biochemical Kinase Assay	UNC1062 is significantly more potent against MERTK than Axl.	
Selectivity vs. Tyro3	36-fold	Biochemical Kinase Assay	UNC1062 demonstrates good selectivity against Tyro3.	

**Table 2: In Vivo Properties of the UNC1062 Analog, UNC2025**

Parameter	Value	Species	Notes	Reference
Oral Bioavailability	100%	Mouse	UNC2025 was developed from UNC1062 to have improved pharmacokinetic properties.	[3]
Half-life (t <sub>1/2</sub> )	3.8 hours	Mouse	Suitable for in vivo dosing regimens.	[3]
In Vivo Efficacy	Inhibition of tumor growth	Mouse Xenograft Models	Dosing regimens of 3 mg/kg and 50 mg/kg (p.o.) have shown efficacy.	[4]

## Experimental Protocols

### Biochemical MERTK Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is adapted from a general HTRF kinase assay and can be used to determine the IC<sub>50</sub> of **UNC1062** against MERTK.

Materials:

- Recombinant human MERTK protein
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- Biotinylated substrate peptide (e.g., poly-GT)
- **UNC1062** (or other test compounds) dissolved in DMSO

- Europium-labeled anti-phosphotyrosine antibody
- Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
- 384-well low-volume microplates
- HTRF-compatible plate reader

#### Procedure:

- Prepare a serial dilution of **UNC1062** in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Add 2.5 µL of the diluted **UNC1062** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5 µL of a solution containing the MERTK enzyme and the biotinylated substrate peptide in kinase buffer.
- Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near its  $K_m$  for MERTK.
- Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
- Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and the streptavidin-conjugated acceptor.
- Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
- Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (europium) and 665 nm (acceptor).
- Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the  $IC_{50}$  value.

## Cellular MERTK Phosphorylation Assay (Western Blot)

This protocol describes the detection of MERTK autophosphorylation inhibition by **UNC1062** in a cellular context.[\[1\]](#)

#### Materials:

- Human cancer cell line expressing MERTK (e.g., 697 pre-B leukemia cells)
- Cell culture medium and supplements
- **UNC1062**
- Phosphatase inhibitor (e.g., pervanadate)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-MERTK and anti-total MERTK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- SDS-PAGE gels and blotting apparatus

#### Procedure:

- Seed MERTK-expressing cells and grow to 70-80% confluency.
- Treat the cells with various concentrations of **UNC1062** (or DMSO as a vehicle control) for 1-4 hours.
- To stabilize the phosphorylated form of MERTK, a phosphatase inhibitor like pervanadate can be added for a short period (e.g., 3-15 minutes) before cell lysis.[\[1\]](#)
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

- (Optional: Immunoprecipitation) Incubate the cell lysates with an anti-MERTK antibody to immunoprecipitate MERTK protein.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-MERTK antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- To control for protein loading, the membrane can be stripped and re-probed with an anti-total MERTK antibody.
- Quantify the band intensities to determine the IC50 for inhibition of MERTK phosphorylation.

## Soft Agar Colony Formation Assay

This assay assesses the effect of **UNC1062** on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.[\[1\]](#)

Materials:

- Cancer cell line (e.g., A549 or Colo699 NSCLC cells)
- Complete cell culture medium
- Agar
- **UNC1062**
- 6-well plates
- Crystal violet stain

#### Procedure:

- Bottom Agar Layer: Prepare a 0.6% agar solution in complete medium. Pipette 1.5 mL of this solution into each well of a 6-well plate and allow it to solidify.
- Top Agar Layer: Prepare a 0.35% agar solution in complete medium. Create a single-cell suspension of the cancer cells. Mix the cells with the 0.35% agar solution to a final cell density of approximately 5,000-10,000 cells per well.
- Pipette 1.5 mL of the cell/agar mixture on top of the solidified bottom layer.
- Treatment: Once the top layer has solidified, add 2 mL of complete medium containing the desired concentration of **UNC1062** or DMSO (vehicle control) to each well.
- Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.
- Replenish the medium with fresh **UNC1062** or vehicle control 2-3 times per week.
- After the incubation period, stain the colonies with a 0.005% crystal violet solution for at least 1 hour.
- Count the number of colonies in each well using a microscope.

## In Vivo Xenograft Studies (using UNC2025)

Due to the poor pharmacokinetic properties of **UNC1062**, its more orally bioavailable analog, UNC2025, is recommended for in vivo studies.<sup>[5][6]</sup> This protocol provides a general framework for assessing the anti-tumor efficacy of UNC2025 in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., NOD/SCID)
- Human cancer cell line for xenograft (e.g., 697 leukemia cells)
- UNC2025
- Vehicle for oral gavage (e.g., saline)

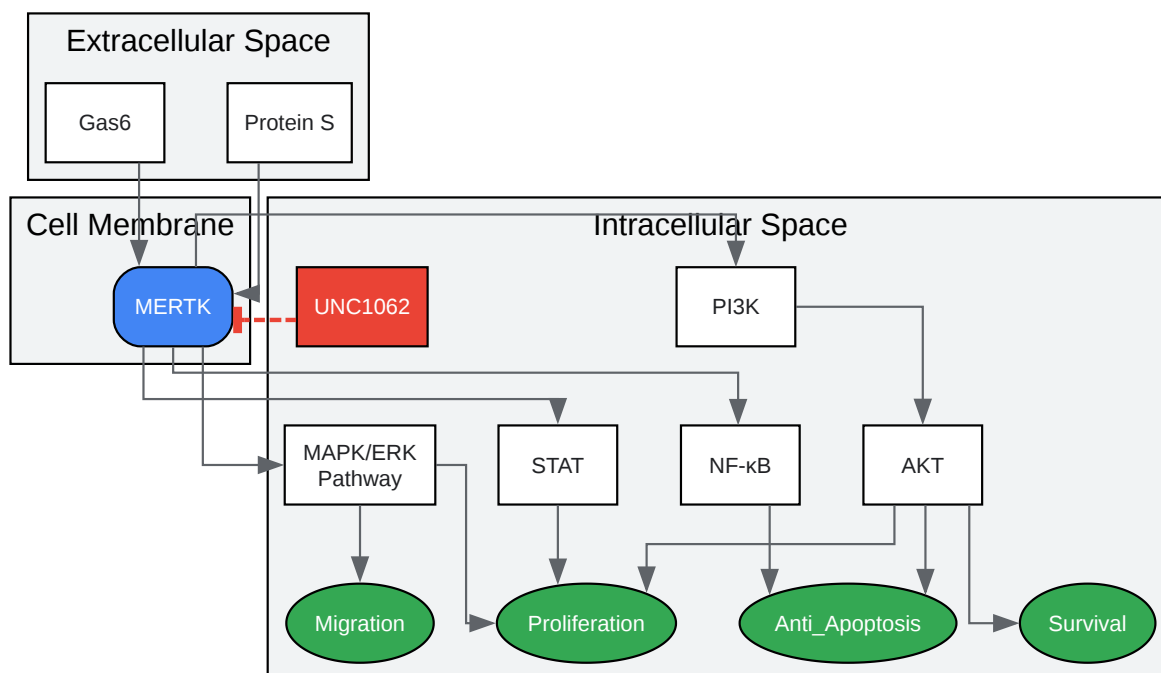
- Calipers for tumor measurement

Procedure:

- Inject the human cancer cells subcutaneously or orthotopically into the immunocompromised mice.
- Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer UNC2025 orally (p.o.) at a specified dose (e.g., 3 mg/kg or 50 mg/kg) and schedule (e.g., daily).<sup>[4]</sup> The control group should receive the vehicle.
- Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of MERTK inhibition by western blot).

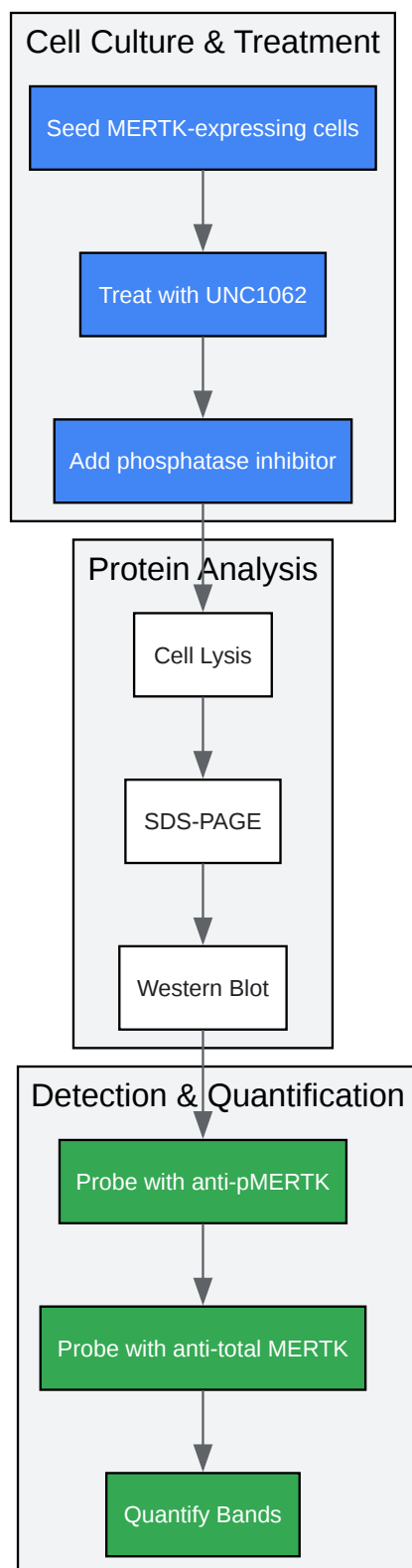
## Mandatory Visualizations





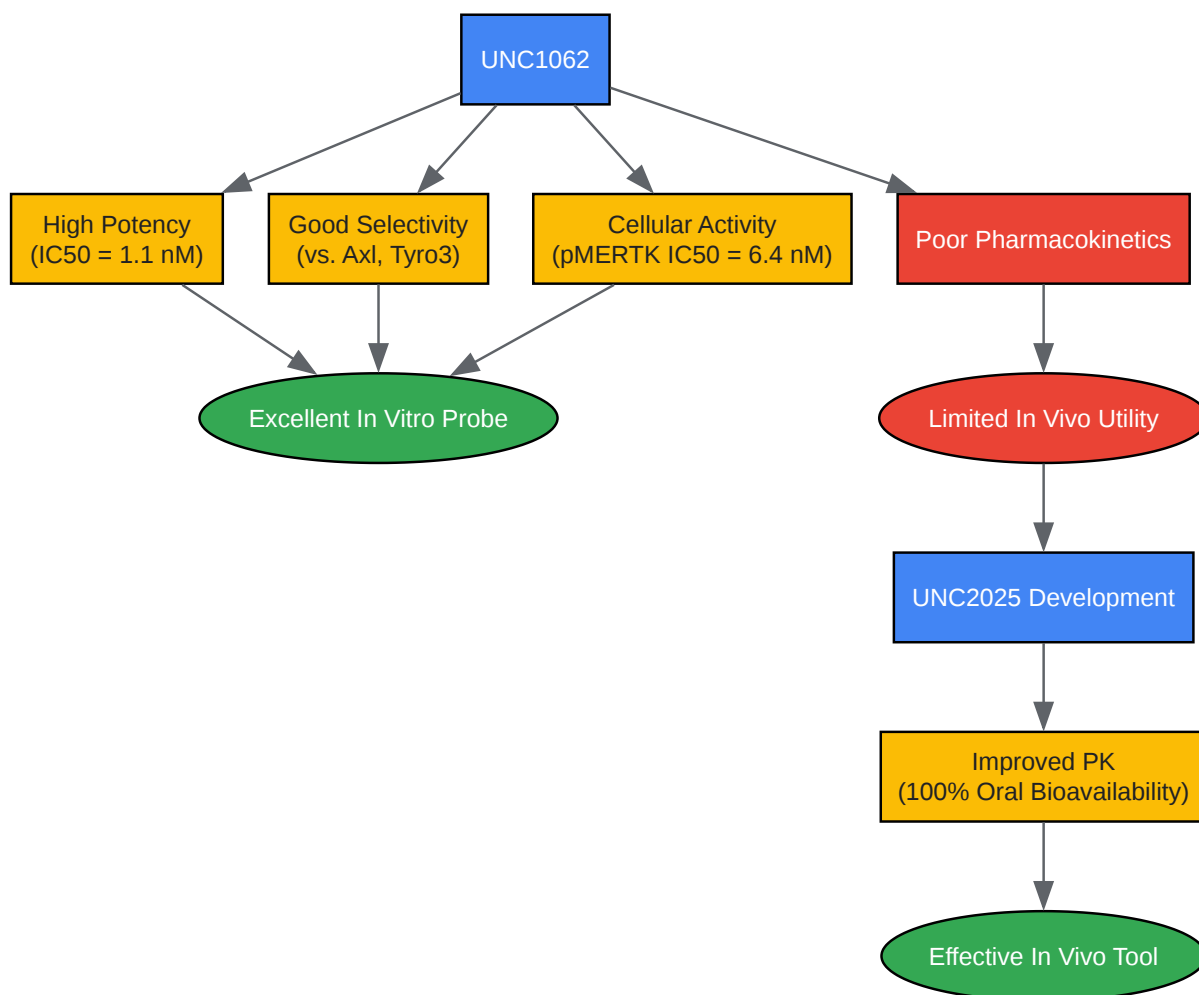
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Caption: MERTK Signaling Pathway and Inhibition by **UNC1062**.



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Caption: Workflow for Cellular MERTK Phosphorylation Assay.



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Caption: Logical Progression from **UNC1062** to UNC2025.

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